molecular formula C27H32O6 B1247752 Arisugacin C

Arisugacin C

Numéro de catalogue: B1247752
Poids moléculaire: 452.5 g/mol
Clé InChI: XKDGQMPLQPRTCS-HHPVDLARSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arisugacin C is an organic heterotetracyclic compound that is 4,4,6a,12b-tetramethyl-1,4a,5,6,6a,12,12a,12b-octahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,11(4H)-dione substituted at position 4a by a hydroxy and and at position 9 by 4-methoxyphenyl group (the 4aS,6aR,12aR,12bR stereoisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as an antimicrobial agent, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a Penicillium metabolite. It is an organic heterotetracyclic compound, a tertiary alcohol, a cyclic ketone, an aromatic ether and a delta-lactone.

Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

One of the most notable applications of Arisugacin C is its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the degradation of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating conditions characterized by cholinergic deficits, such as Alzheimer's disease.

  • Inhibition Potency : this compound exhibits an IC50 value of 2.5 µM against AChE, indicating moderate potency compared to other arisugacins and established AChE inhibitors .

Additional Biological Activities

Beyond AChE inhibition, research has indicated that this compound may possess other beneficial properties:

  • Antioxidant Activity : Some studies suggest that compounds within the arisugacin family demonstrate antioxidant properties, which could be relevant in mitigating oxidative stress associated with neurodegenerative diseases .
  • Anti-inflammatory Effects : Preliminary findings indicate that this compound may influence inflammatory pathways, potentially offering therapeutic avenues in conditions where inflammation plays a critical role .

Structure-Activity Relationship Studies

Research has focused on elucidating the structure-activity relationships (SAR) of arisugacins, including this compound. These studies aim to identify how modifications in the compound's structure can enhance its inhibitory potency and selectivity for AChE over butyrylcholinesterase (BuChE), reducing potential side effects associated with less selective inhibitors .

Zebrafish Phenotype Assays

Recent studies have employed zebrafish models to assess the bioactivity of this compound and related compounds. These assays have proven effective in evaluating the neuropharmacological effects and potential toxicity profiles of arisugacins in vivo, providing insights into their therapeutic viability .

Comparative Data Table

The following table summarizes key findings related to the biological activities and IC50 values of various arisugacins:

CompoundSourceAChE IC50 (µM)BuChE IC50 (µM)Notable Activities
Arisugacin APenicillium sp. FO-42590.001>30Strong AChE inhibition
Arisugacin BPenicillium sp. FO-42590.001>30Strong AChE inhibition
This compoundPenicillium sp. FO-42592.5Not reportedModerate AChE inhibition
Arisugacin DPenicillium sp. FO-42593.5Not reportedModerate AChE inhibition

Propriétés

Formule moléculaire

C27H32O6

Poids moléculaire

452.5 g/mol

Nom IUPAC

(1R,2R,7S,10R)-7-hydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-diene-5,16-dione

InChI

InChI=1S/C27H32O6/c1-24(2)22(28)10-11-25(3)21-14-18-20(33-26(21,4)12-13-27(24,25)30)15-19(32-23(18)29)16-6-8-17(31-5)9-7-16/h6-9,15,21,30H,10-14H2,1-5H3/t21-,25-,26-,27-/m1/s1

Clé InChI

XKDGQMPLQPRTCS-HHPVDLARSA-N

SMILES isomérique

C[C@]12CCC(=O)C([C@@]1(CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)(C)C

SMILES canonique

CC1(C(=O)CCC2(C1(CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)C)C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arisugacin C
Reactant of Route 2
Reactant of Route 2
Arisugacin C
Reactant of Route 3
Reactant of Route 3
Arisugacin C
Reactant of Route 4
Reactant of Route 4
Arisugacin C
Reactant of Route 5
Reactant of Route 5
Arisugacin C
Reactant of Route 6
Reactant of Route 6
Arisugacin C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.